2,6-Dimethoxybenzothiazole
Overview
Description
2,6-Dimethoxybenzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring with two methoxy groups attached at the 2 and 6 positions. This compound has garnered attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxybenzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminobenzenethiol and 2,6-dimethoxybenzaldehyde in the presence of a catalyst such as hydrochloric acid or acetic acid .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as the use of carbon dioxide as a raw material and cyclization of thioamides have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,6-Dimethoxybenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Research has indicated its potential in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxybenzothiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
Pathways Involved: It affects cholinergic pathways, which are crucial for memory and learning processes.
Comparison with Similar Compounds
2,6-Dimethoxybenzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, and 2-Phenylbenzothiazole.
Uniqueness: The presence of methoxy groups at the 2 and 6 positions enhances its solubility and reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2,6-dimethoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-3-4-7-8(5-6)13-9(10-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMHNSJWHZROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311513 | |
Record name | 2,6-Dimethoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-19-5 | |
Record name | 2,6-Dimethoxybenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3507-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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